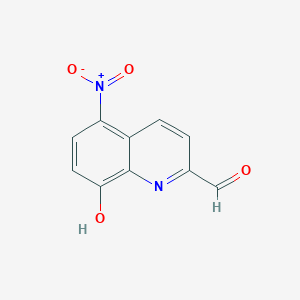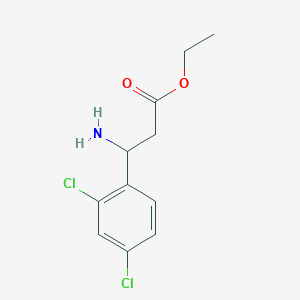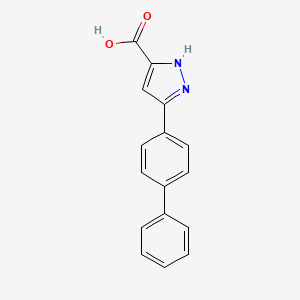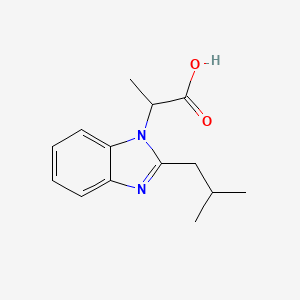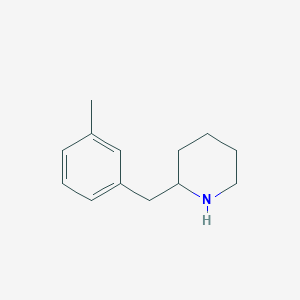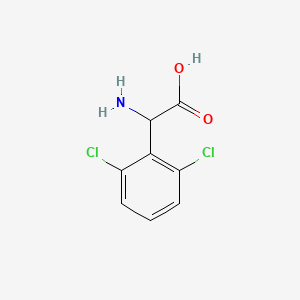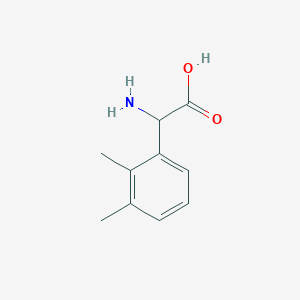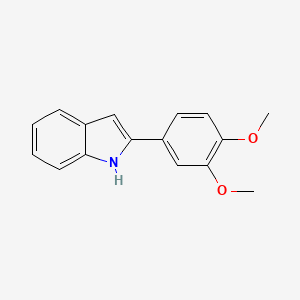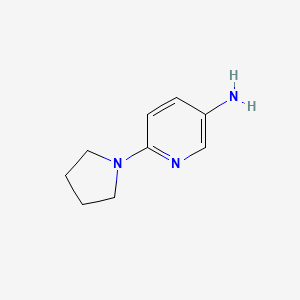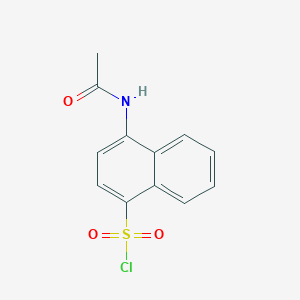
4-乙酰胺基萘-1-磺酰氯
描述
Synthesis Analysis
The synthesis of 4-acetamidonaphthalene-1-sulfonyl chloride involves the reaction of aniline with chlorosulfonation . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis
The molecular formula of 4-acetamidonaphthalene-1-sulfonyl chloride is C12H10ClNO3S . It is a sulfonyl chloride derivative of naphthalene.科学研究应用
芳香族亲电取代反应
4-乙酰胺基萘-1-磺酰氯在芳香族亲电取代反应中发挥作用。研究表明,在乙酸酐和硫酸等各种溶剂中,它表现出类似于乙酰苯胺的性质,特别是在硝化反应中(Hartshorn & Schofield, 1972)。
结构分析与合成
这种化合物在复杂分子的合成中起着重要作用。例如,它用于合成磺胺类化合物,如4-甲基-N-(萘基)-苯磺胺,通过X射线衍射、振动频率和热分析等各种技术进行表征。这些研究有助于理解分子几何结构和在各个领域的潜在应用(Sarojini et al., 2012)。
亲核取代反应
关于涉及磺酰氯的亲核取代反应的研究,包括4-乙酰胺基萘-1-磺酰氯,可以揭示它们与不同化学基团的反应性和相互作用。这些研究对于理解化学性质和有机合成中的潜在应用至关重要(Sung et al., 1990)。
有机合成中的双官能团化
一个重要的应用是在有机化合物的双官能团化中,例如合成1-磺酰甲基-3,4-二氢萘烯,展示了它在创新合成方法中的作用。这种应用在开发新药物和材料方面具有重要价值(Wang et al., 2019)。
水解反应
该化合物也被研究其在水解反应中的行为。在这一领域的研究有助于了解其在不同环境中的稳定性和反应性,这对于其在化学合成中的安全处理和利用至关重要(Ivanov et al., 2005)。
抗微生物药物的开发
一些研究探讨了合成新的含有4-乙酰胺基萘-1-磺酰氯的杂环化合物,以用作抗微生物药物的潜在用途。这项研究对于发现治疗各种感染的新药物和治疗方法至关重要(Darwish et al., 2014)。
安全和危害
作用机制
Target of Action
It is known that similar compounds, such as sulfonamides, predominantly target voltage‐ and ligand‐gated ion channels . These include the α subunits of voltage‐gated Na+ channels, T‐type, and α2‐δ subunits of the voltage‐gated Ca2+ channels, A‐ or M‐type voltage‐gated K+ channels, the γ‐aminobutyric acid (GABA) receptor channel complex, and ionotropic glutamatergic receptors .
Mode of Action
Related compounds, such as sulfonamides, have been shown to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .
Biochemical Pathways
Related compounds, such as sulfonamides, are known to affect the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase .
Result of Action
Related compounds, such as sulfonamides, are known to inhibit bacterial dna growth and cell division or replication by affecting the folate synthesis pathway .
生化分析
Biochemical Properties
4-Acetamidonaphthalene-1-sulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of stable sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making 4-acetamidonaphthalene-1-sulfonyl Chloride a valuable tool in studying protein function and enzyme mechanisms .
Cellular Effects
The effects of 4-Acetamidonaphthalene-1-sulfonyl Chloride on cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, 4-Acetamidonaphthalene-1-sulfonyl Chloride can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Acetamidonaphthalene-1-sulfonyl Chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino groups in proteins, forming sulfonamide bonds. This reaction can inhibit or activate enzymes by modifying their active sites or altering their conformation. Additionally, the compound can affect gene expression by modifying transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetamidonaphthalene-1-sulfonyl Chloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to 4-Acetamidonaphthalene-1-sulfonyl Chloride can lead to cumulative effects on cellular function, including sustained inhibition or activation of enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Acetamidonaphthalene-1-sulfonyl Chloride in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are observed at specific dosages, beyond which toxic or adverse effects may occur. High doses of 4-Acetamidonaphthalene-1-sulfonyl Chloride can cause cellular toxicity, organ damage, and other adverse effects in animal models .
Metabolic Pathways
4-Acetamidonaphthalene-1-sulfonyl Chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. Additionally, it can influence metabolite levels by altering the activity of enzymes responsible for their synthesis or degradation. These effects can have downstream impacts on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 4-Acetamidonaphthalene-1-sulfonyl Chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within tissues can also impact its overall efficacy and toxicity, as different tissues may have varying capacities for uptake and metabolism .
Subcellular Localization
The subcellular localization of 4-Acetamidonaphthalene-1-sulfonyl Chloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. The specific localization of 4-Acetamidonaphthalene-1-sulfonyl Chloride can determine its effects on cellular processes and overall cell function .
属性
IUPAC Name |
4-acetamidonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCFQVVRMGXXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398618 | |
| Record name | 4-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5690-20-0 | |
| Record name | 4-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

